molecular formula C15H8ClF2N3O2 B8447548 N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine

Cat. No. B8447548
M. Wt: 335.69 g/mol
InChI Key: IRRFUONCARFPDN-UHFFFAOYSA-N
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Patent
US08304417B2

Procedure details

Phosphoryl chloride (4.96 ml) was added over a period of 40 minutes to a stirred mixture of 5,7-difluoro-3,4-dihydroquinazolin-4-one (6.5 g), chlorobenzene (64.9 ml), 6-chloro-2,3-methylenedioxyaniline (7.08 g) and diisopropylethylamine (7.47 ml) that had been heated to 95° C. under an atmosphere of nitrogen gas. The resultant reaction mixture was heated at 95° C. for 5 hours. The reaction mixture was cooled to 18° C. and stirred for 30 minutes. Stirring was stopped and the reaction mixture was allowed to stand for 30 minutes. The mixture was filtered and the isolated solid was washed with chlorobenzene (2×23 ml) and dried in vacuo at 45° C. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline as a mono-hydrochloride salt (8.9 g, 96.5% HPLC purity using Method A, retention time 4.46 minutes); m.p. 234-237° C.; NMR Spectrum: (DMSOd6) 5.5-6.0 (br s, 1H), 6.15 (s, 2H), 7.0 (d, 1H), 7.1 (d, 1H), 7.6 (d, 1H), 7.8 (m, 1H), 8.7 (s, 1H).
Quantity
4.96 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
7.47 mL
Type
reactant
Reaction Step One
Quantity
64.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:16]=[C:15]([F:17])[CH:14]=[C:13]2[C:8]=1[C:9](=O)[NH:10][CH:11]=[N:12]2.[Cl:19][C:20]1[C:25]([NH2:26])=[C:24]2[O:27][CH2:28][O:29][C:23]2=[CH:22][CH:21]=1.C(N(C(C)C)CC)(C)C>ClC1C=CC=CC=1>[Cl:19][C:20]1[C:25]([NH:26][C:9]2[C:8]3[C:13](=[CH:14][C:15]([F:17])=[CH:16][C:7]=3[F:6])[N:12]=[CH:11][N:10]=2)=[C:24]2[O:27][CH2:28][O:29][C:23]2=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
4.96 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
6.5 g
Type
reactant
Smiles
FC1=C2C(NC=NC2=CC(=C1)F)=O
Name
Quantity
7.08 g
Type
reactant
Smiles
ClC1=CC=C2C(=C1N)OCO2
Name
Quantity
7.47 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
64.9 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 95° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 18° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
to stand for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the isolated solid was washed with chlorobenzene (2×23 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)F)F)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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